molecular formula C19H16N2O4S2 B2811299 N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 898406-03-6

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide

Cat. No.: B2811299
CAS No.: 898406-03-6
M. Wt: 400.47
InChI Key: ZRBJDPNTKXBSOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    Starting Materials: The chromeno-thiazole intermediate and 4-(ethylsulfonyl)benzoyl chloride.

    Reaction Conditions: The reaction is typically performed in an inert solvent like dichloromethane (DCM) with a base such as triethylamine (TEA) to facilitate the acylation process, yielding the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide typically involves multi-step organic reactions

  • Formation of Chromeno-Thiazole Core:

      Starting Materials: 4-hydroxycoumarin and 2-aminothiophenol.

      Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) under reflux conditions to form the chromeno-thiazole core.

Chemical Reactions Analysis

Types of Reactions: N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which may reduce the carbonyl group to an alcohol.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ethylsulfonyl group.

Common Reagents and Conditions:

    Oxidation: H₂O₂, KMnO₄, under acidic or basic conditions.

    Reduction: LiAlH₄, NaBH₄, in solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Nucleophiles like amines or thiols, in solvents such as DCM or acetonitrile, often with a base like TEA.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its therapeutic effects.

Comparison with Similar Compounds

  • N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(methylsulfonyl)benzamide
  • N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(propylsulfonyl)benzamide
  • N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(butylsulfonyl)benzamide

Comparison:

  • Structural Differences: The primary difference lies in the length and nature of the sulfonyl group attached to the benzamide moiety.
  • Unique Properties: N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide may exhibit unique biological activities and chemical reactivity due to the ethylsulfonyl group, which can influence its solubility, stability, and interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S2/c1-2-27(23,24)13-9-7-12(8-10-13)18(22)21-19-20-17-14-5-3-4-6-15(14)25-11-16(17)26-19/h3-10H,2,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBJDPNTKXBSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.